

# Spectroscopic and Synthetic Profile of 2-Methylfuran-3-sulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylfuran-3-sulfonamide

Cat. No.: B15247562

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Disclaimer: Direct experimental spectroscopic data for **2-methylfuran-3-sulfonamide** is not readily available in public databases. The data presented herein is predictive, based on established principles of spectroscopy and the known spectral characteristics of the 2-methylfuran and sulfonamide functional groups.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methylfuran-3-sulfonamide**. These predictions are derived from the analysis of its constituent chemical moieties and data from analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **2-Methylfuran-3-sulfonamide**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                       |
|----------------------------------|--------------|-------------|----------------------------------|
| ~7.4 - 7.6                       | s (broad)    | 2H          | -SO <sub>2</sub> NH <sub>2</sub> |
| ~7.3                             | d            | 1H          | H-5                              |
| ~6.4                             | d            | 1H          | H-4                              |
| ~2.5                             | s            | 3H          | -CH <sub>3</sub>                 |

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **2-Methylfuran-3-sulfonamide**

| Chemical Shift ( $\delta$ , ppm) | Assignment       |
|----------------------------------|------------------|
| ~155                             | C-2              |
| ~145                             | C-5              |
| ~120                             | C-3              |
| ~110                             | C-4              |
| ~14                              | -CH <sub>3</sub> |

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for **2-Methylfuran-3-sulfonamide**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Vibration Mode                     | Functional Group                                |
|--------------------------------|-----------|------------------------------------|---|
| 3350 - 3250                    | Medium    | N-H asymmetric & symmetric stretch | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| 3120 - 3100                    | Weak      | C-H stretch                        | Furan ring                                      |
| 1590 - 1570                    | Medium    | C=C stretch                        | Furan ring                                      |
| 1370 - 1335                    | Strong    | S=O asymmetric stretch             | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| 1170 - 1155                    | Strong    | S=O symmetric stretch              | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |
| 1100 - 1000                    | Medium    | C-O-C stretch                      | Furan ring                                      |
| 920 - 900                      | Medium    | S-N stretch                        | Sulfonamide (-SO <sub>2</sub> NH <sub>2</sub> ) |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Methylfuran-3-sulfonamide**

| m/z    | Ion   |
|--------|---|
| 161.02 | [M] <sup>+</sup> (Molecular Ion)                                      |
| 97.03  | [M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>                   |
| 82.04  | [M - SO <sub>2</sub> NH <sub>2</sub> - CH <sub>3</sub> ] <sup>+</sup> |

## Proposed Experimental Protocols

The following protocols describe a plausible synthetic route to **2-Methylfuran-3-sulfonamide** and the general procedures for its spectroscopic characterization.

## Synthesis of 2-Methylfuran-3-sulfonamide

The synthesis of **2-Methylfuran-3-sulfonamide** can be envisioned as a two-step process starting from 2-methylfuran: sulfonation to form the sulfonyl chloride, followed by amination.

#### Step 1: Synthesis of 2-Methylfuran-3-sulfonyl chloride

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2-methylfuran (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
- **Chlorosulfonation:** Cool the reaction mixture to 0 °C in an ice bath. Add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, carefully pour the mixture onto crushed ice. The sulfonyl chloride will precipitate.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methylfuran-3-sulfonyl chloride.

#### Step 2: Synthesis of **2-Methylfuran-3-sulfonamide**

- **Reaction Setup:** Dissolve the 2-methylfuran-3-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like acetone or tetrahydrofuran in a round-bottom flask.
- **Amination:** Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.
- **Work-up:** Remove the solvent under reduced pressure. Add water to the residue to precipitate the sulfonamide.

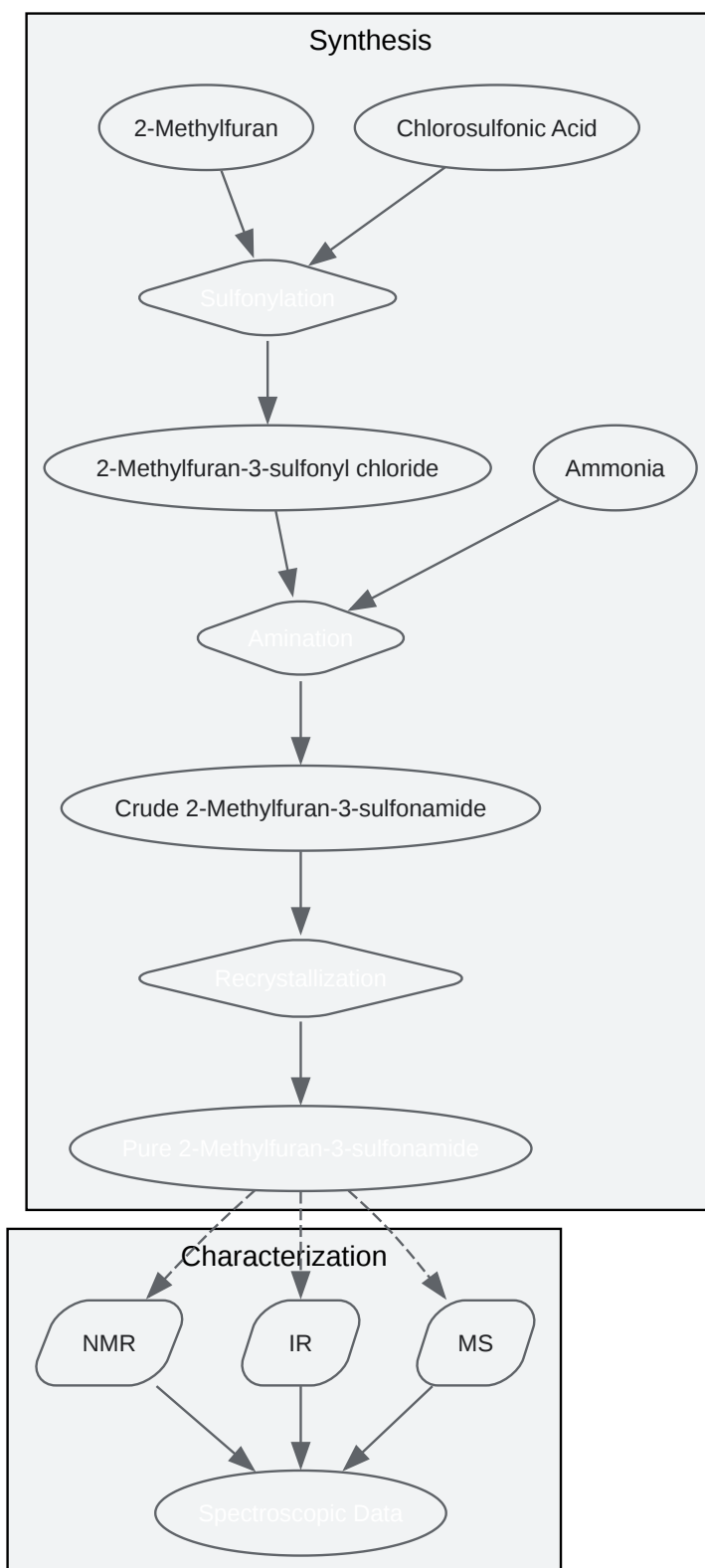
- Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-Methylfuran-3-sulfonamide**.

## Spectroscopic Characterization

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) as the solvent.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

## Visualizations

### Proposed Synthesis and Characterization Workflow



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Caption: Proposed workflow for the synthesis and characterization of **2-Methylfuran-3-sulfonamide**.

## Potential Biological Activity: Inhibition of Bacterial Folate Synthesis

Many sulfonamide-containing compounds exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.<sup>[1][2][3]</sup> This pathway is a prime target as humans obtain folic acid from their diet and lack the DHPS enzyme.



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Caption: Proposed mechanism of action for **2-Methylfuran-3-sulfonamide** as an antibacterial agent.



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